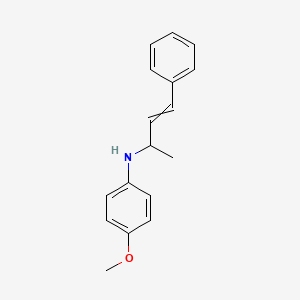![molecular formula C9H11NO4P+ B14285024 Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester CAS No. 131066-43-8](/img/structure/B14285024.png)
Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester is a chemical compound with a complex structure that includes carbamic acid, a hydroxyphosphinyl group, and a phenylmethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester typically involves the reaction of carbamoyl chlorides with alcohols, the addition of alcohols to isocyanates, or the reaction of carbonate esters with ammonia . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester involves its interaction with specific molecular targets. The hydroxyphosphinyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The phenylmethyl ester group can also affect the compound’s solubility and stability, impacting its overall activity.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler ester of carbamic acid with similar reactivity but different physical properties.
Phenyl carbamate: Another ester of carbamic acid with a phenyl group, offering different chemical behavior.
Ethyl carbamate: Known for its use in the textile industry, though it is now considered a suspected carcinogen.
Uniqueness
Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester is unique due to the presence of the hydroxyphosphinyl group, which imparts distinct chemical properties and reactivity compared to other carbamate esters. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
131066-43-8 |
|---|---|
Molecular Formula |
C9H11NO4P+ |
Molecular Weight |
228.16 g/mol |
IUPAC Name |
hydroxy-oxo-(phenylmethoxycarbonylaminomethyl)phosphanium |
InChI |
InChI=1S/C9H10NO4P/c11-9(10-7-15(12)13)14-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H-,10,11,12,13)/p+1 |
InChI Key |
AWABBRGNEVMOQD-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Silane, trimethyl[1-(3-methylphenyl)ethenyl]-](/img/structure/B14284947.png)

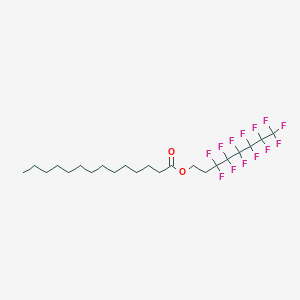
![8-Quinolinamine, 5-[(4-nitrophenyl)azo]-](/img/structure/B14284967.png)



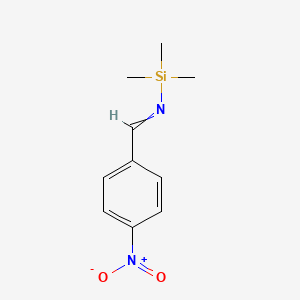
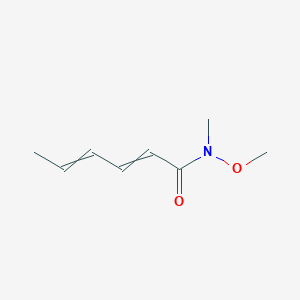
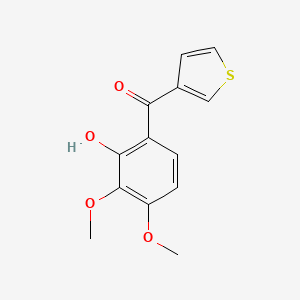
![[5-(3-Methylpyridin-2-yl)furan-2-yl]methanol](/img/structure/B14285009.png)

